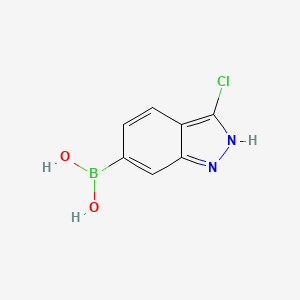

3-Chloro-1H-indazole-6-boronic acid

説明

3-Chloro-1H-indazole-6-boronic acid (CAS: 865245-32-5) is a heterocyclic boronic acid derivative featuring a chloro substituent at the 3-position and a boronic acid (-B(OH)₂) group at the 6-position of the indazole scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecules, particularly in pharmaceutical and agrochemical research . Its structure combines the electron-withdrawing chloro group with the reactive boronic acid moiety, making it a versatile intermediate for synthesizing indazole-based derivatives.

特性

分子式 |

C7H6BClN2O2 |

|---|---|

分子量 |

196.40 g/mol |

IUPAC名 |

(3-chloro-2H-indazol-6-yl)boronic acid |

InChI |

InChI=1S/C7H6BClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3,12-13H,(H,10,11) |

InChIキー |

VTHJCQFPBMACMX-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC2=NNC(=C2C=C1)Cl)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

化学反応の分析

Types of Reactions

3-Chloro-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Toluene, ethanol, or water, depending on the reaction type.

Major Products Formed

Substituted Indazoles: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

科学的研究の応用

3-Chloro-1H-indazole-6-boronic acid has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Material Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

作用機序

The mechanism of action of 3-Chloro-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition . In material science, the compound’s electronic properties can be exploited to develop materials with specific conductive or semiconductive properties .

類似化合物との比較

Key Structural Analogs

The following boronic acid derivatives share the indazole core but differ in substituents, leading to distinct chemical and physical properties:

Stability and Handling

- 3-Chloro-1H-indazole-6-boronic Acid : Stable under inert conditions but sensitive to prolonged exposure to moisture. Requires storage at 2–8°C .

- 3-Methyl Analogs: Greater thermal stability due to the non-polar methyl group, as evidenced by higher melting points .

- Methoxycarbonyl Derivatives : Prone to ester hydrolysis; recommended for use in anhydrous solvents .

Pharmaceutical Relevance

- 3-Chloro-1H-indazole-6-boronic Acid : Used in the synthesis of checkpoint kinase inhibitors (e.g., analogs of AZD7762) due to its ability to form rigid, planar biaryl structures .

- 3-Methyl Analogs : Applied in anticancer agents targeting the PI3K/AKT pathway, where methyl groups improve cell membrane permeability .

- Methoxycarbonyl Derivatives : Serve as precursors for prodrugs, leveraging esterase-mediated hydrolysis in vivo .

生物活性

3-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, characterized by a chlorine atom at the 3-position and a boronic acid functional group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound contribute significantly to its reactivity and potential therapeutic applications.

The unique structure of 3-chloro-1H-indazole-6-boronic acid allows it to participate in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysts. Its reactivity profile is influenced by the presence of the chlorine atom, which may enhance its biological activity compared to other halogenated indazoles.

Anticancer Properties

Research indicates that indazole derivatives, including 3-chloro-1H-indazole-6-boronic acid, exhibit significant anticancer properties. For instance, a study on related indazole compounds demonstrated promising inhibitory effects against various cancer cell lines. Specifically, compounds similar to 3-chloro-1H-indazole-6-boronic acid showed IC50 values in the micromolar range against K562 cells, indicating effective cytotoxicity while maintaining selectivity for normal cells .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | 6.45 |

| Compound 6r | K562 | 10.03 | Not specified |

| Compound 6s | K562 | 10.78 | Not specified |

The mechanism of action for these compounds often involves the induction of apoptosis and modulation of the cell cycle. For example, treatment with certain indazole derivatives has been shown to increase apoptosis rates and alter cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing S phase cells .

The biological activity of 3-chloro-1H-indazole-6-boronic acid may be attributed to its ability to inhibit key proteins involved in cancer progression. Studies have indicated that such compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to enhanced apoptosis in cancer cells .

Interaction Studies

Binding studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the interaction of 3-chloro-1H-indazole-6-boronic acid with various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

3-Chloro-1H-indazole-6-boronic acid shares structural similarities with other indazole derivatives, which also display notable biological activities. The following table outlines some structurally related compounds and their characteristics:

Table 2: Structural Comparison of Indazole Derivatives

| Compound Name | Structural Features |

|---|---|

| Methyl 3-iodo-1H-indazole-6-carboxylate | Iodine at the 3-position |

| Methyl 5-fluoro-1H-indazole-6-carboxylate | Fluorine at the 5-position |

| Methyl 4-bromo-1H-indazole-6-carboxylate | Bromine at the 4-position |

The distinct chlorine substitution at the 3-position in 3-chloro-1H-indazole-6-boronic acid may enhance its reactivity and selectivity for specific biological targets compared to other halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。